2-(4-ethylphenyl)-5-[(4-methylphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
Description
2-(4-Ethylphenyl)-5-[(4-methylphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a pyrazolo-pyrazinone derivative characterized by a bicyclic heteroaromatic core. The compound features a 4-ethylphenyl substituent at position 2 and a 4-methylbenzyl group at position 5 of the pyrazolo[1,5-a]pyrazin-4-one scaffold.
Properties
IUPAC Name |
2-(4-ethylphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O/c1-3-17-8-10-19(11-9-17)20-14-21-22(26)24(12-13-25(21)23-20)15-18-6-4-16(2)5-7-18/h4-14H,3,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTMOKALTFHTDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylphenyl)-5-[(4-methylphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the ethyl and methyl phenyl groups. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethylphenyl)-5-[(4-methylphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-ethylphenyl)-5-[(4-methylphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pyrazolo-pyrazinone and pyrazolo-pyrimidinone scaffolds are widely studied due to their versatility in medicinal and agrochemical applications. Below is a detailed comparison of the target compound with structurally related derivatives:
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Effects: Electron-Donating Groups: The target compound’s 4-ethylphenyl and 4-methylbenzyl groups are moderately electron-donating, which may enhance stability and lipophilicity compared to electron-withdrawing substituents (e.g., nitro or trifluoromethyl groups in MK76) . This contrasts with smaller groups like sulfanylmethyl in , which may allow better membrane penetration.
Synthetic Routes: The target compound likely shares synthesis pathways with analogs in , involving condensation of substituted amines or urea derivatives with pyrazolo-oxazinone precursors under high-temperature fusion or pyridine reflux.
Biological Relevance :
- While the target compound’s activity is undocumented, analogs with chlorophenyl (e.g., ) or fluorophenyl (e.g., ) groups exhibit antimicrobial and herbicidal activities. The ethyl and methyl substituents in the target compound may optimize bioavailability by balancing lipophilicity and solubility .
Crystallographic Data :
- SHELX-based refinement () is commonly used for similar compounds, suggesting the target compound’s structure could be resolved using these methods if crystallized.
Research Findings and Implications
- Pyrazolo-Pyrazinones vs. Pyrazolo-Pyrimidinones: The pyrazinone core (as in the target compound) differs from pyrimidinones (e.g., ) in ring size and electron distribution, affecting π-π stacking and hydrogen-bonding interactions. Pyrimidinones often show stronger protein-binding due to additional nitrogen atoms .
- Substituent Optimization : Introducing electron-withdrawing groups (e.g., nitro, CF3) enhances electrophilic reactivity but may reduce metabolic stability. The target compound’s ethyl and methyl groups strike a balance between stability and lipophilicity .
- Biological Screening: Compounds like MK76 () and 3-(4-chlorophenyl) derivatives () were evaluated for enzyme inhibition or antimicrobial activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
